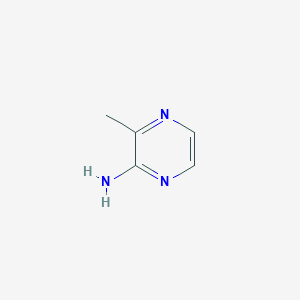

2-Amino-3-methylpyrazine

Descripción general

Descripción

2-Amino-3-methylpyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C5H7N3. It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound exhibits a wide range of reactivity, making it a valuable tool for introducing amino and methyl moieties into various molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-3-methylpyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminomalonamide with methylglyoxal to produce 2-methyl-5-hydroxy-4-pyrazinamide. This intermediate is then reacted with phosphorus oxychloride to generate 2-methyl-5-chloro-4-cyanopyrazine. Subsequent hydrogenation and hydrolysis steps yield 2-methyl-4-amide pyrazine, which is then degraded through the Hofmann reaction to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-pressure reactors and catalysts such as palladium on carbon. The process includes steps like nitrogen replacement, hydrogen replacement, and hydrogenation reactions under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-3-methylpyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert it into different substituted pyrazines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalysts like palladium on carbon and hydrogen gas are used for reduction reactions.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Pyrazine N-oxides.

Reduction: Substituted pyrazines.

Substitution: Various substituted pyrazines depending on the reagents used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-amino-3-methylpyrazine and its derivatives. For instance, coordination complexes formed with metals such as copper and silver have shown significant antibacterial activity against various strains, including Klebsiella pneumoniae and Streptococcus species. In one study, complexation with silver yielded a zone of inhibition (ZI) of 16 mm against Streptococcus, comparable to standard antibiotics like cefixime .

Enzyme Inhibition Studies

The compound has also been investigated for its potential as an enzyme inhibitor. In particular, it has shown promising results against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values close to those of standard inhibitors. This suggests that this compound could be a candidate for developing treatments for conditions like Alzheimer's disease .

Agricultural Applications

Pesticide Development

Research indicates that pyrazine derivatives, including this compound, can inhibit biological functions in pests. For example, certain pyrazines have been shown to disrupt ciliary beat frequency in the oviducts of hamsters, which could be leveraged for developing pest control agents . The lowest observable adverse effect levels (LOAELs) for these compounds were determined to be in the picomolar range, indicating high potency.

Materials Science

Synthesis of Coordination Complexes

this compound has been utilized in synthesizing various coordination complexes that exhibit luminescent properties. These complexes are not only of interest for their optical characteristics but also for their potential applications in photonic devices and sensors. For example, the coordination of this ligand with silver ions resulted in a polymeric structure that displayed unique luminescence characteristics .

Table 1: Antibacterial Activity of this compound Complexes

| Complex | Metal Ion | Zone of Inhibition (mm) | Comparison Standard |

|---|---|---|---|

| Complex 1 | Cu | 14 | Cefixime (18 mm) |

| Complex 2 | Ag | 16 | Azithromycin (19.5 mm) |

| Complex 3 | Cu | 12 | Cefixime (18 mm) |

Table 2: Enzyme Inhibition Potency

| Compound | AChE IC50 (µg/mL) | BChE IC50 (µg/mL) | Standard IC50 (Galantamine) |

|---|---|---|---|

| This compound | 0.95 | 0.87 | ~0.80 |

Mecanismo De Acción

The mechanism of action of 2-Amino-3-methylpyrazine involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

2,5-Dimethylpyrazine: Known for its flavoring properties and used in the food industry.

2,3,5,6-Tetramethylpyrazine: Exhibits pharmacological effects and is used in traditional medicine.

2,3,5-Trimethylpyrazine: Another flavoring agent with applications in the food industry

Uniqueness: 2-Amino-3-methylpyrazine is unique due to its amino and methyl functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry .

Actividad Biológica

2-Amino-3-methylpyrazine is a nitrogen-containing heterocyclic compound with the molecular formula CHN. It is recognized for its diverse biological activities, including potential antimicrobial and anti-inflammatory properties. This compound serves as a building block in the synthesis of various pharmaceuticals and agrochemicals, highlighting its significance in both medicinal and industrial applications.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study evaluating derivatives of pyrazines, including this compound, found that certain compounds displayed significant inhibitory effects against various bacterial strains. Particularly, derivatives showed promising results against Mycobacterium tuberculosis (Mtb), with minimal inhibitory concentrations (MIC) reported in the range of 12.5 µg/mL for some active compounds .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Mtb H37Rv | 12.5 |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mtb H37Rv | 12.5 |

| Various derivatives | M. kansasii, M. smegmatis | >100 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In vitro studies indicated that this compound could inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cellular proliferation and induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

- Interaction with Enzymes : The compound may interact with specific enzymes involved in metabolic pathways, thereby influencing cellular functions and responses to stimuli .

Study on Antimycobacterial Activity

A comprehensive study focused on the synthesis and evaluation of various pyrazine derivatives highlighted the effectiveness of this compound against mycobacterial strains. The study utilized both Mtb and non-pathogenic strains as models to assess the compounds' efficacy. The results indicated that modifications to the pyrazine structure could enhance antimicrobial activity, paving the way for further drug development .

Evaluation of Cytotoxicity

Another significant research effort assessed the cytotoxic effects of pyrazine derivatives on liver cancer cell lines (HepG2). The findings suggested that certain derivatives exhibited selective cytotoxicity while maintaining low toxicity against normal cells, indicating their potential as anticancer agents .

Propiedades

IUPAC Name |

3-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-5(6)8-3-2-7-4/h2-3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPHZDDLWFHRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307027 | |

| Record name | 2-Amino-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19838-08-5 | |

| Record name | 3-Methyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19838-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 186054 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019838085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19838-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main synthetic application of 2-Amino-3-methylpyrazine highlighted in the provided research?

A1: The research demonstrates the utility of this compound as a starting material for creating diverse heterocyclic systems. Specifically, it is used in the synthesis of substituted 5H-pyrrolo[2,3-b]pyrazines []. This class of compounds has garnered interest for potential pharmaceutical applications. One study successfully synthesized 5H-pyrrolo[2,3-b] pyrazine from this compound and investigated its properties [].

Q2: Can you elaborate on the reaction of this compound leading to the formation of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine and its structural significance?

A2: One of the studies describes the reaction of this compound with 2-bromo-1-(6-bromo-3-pyridyl)ethanone, resulting in the formation of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine []. Interestingly, the reaction primarily yields the isomer where the bromopyridyl substituent attaches to position 2 of the imidazopyrazine ring system []. Structural analysis revealed that the pyridine and imidazopyrazine rings are not coplanar, exhibiting a dihedral angle of 16.2° []. This non-planar conformation could have implications for the molecule's interactions with biological targets.

Q3: The research mentions "weak C—H⋯N interactions" in the context of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. What is the significance of these interactions?

A3: The crystal structure analysis of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine revealed the presence of weak C—H⋯N interactions between molecules in the crystal lattice []. These interactions, while weaker than typical hydrogen bonds, contribute to the overall stability and packing arrangement of the molecules within the crystal. Understanding these intermolecular interactions can be relevant for designing and optimizing the solid-state properties of compounds, which can be important for drug formulation and delivery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.